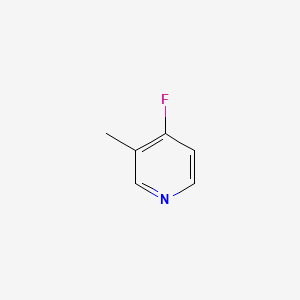

4-Fluoro-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNUYEACFGAWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376575 | |

| Record name | 4-Fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28489-28-3 | |

| Record name | 4-Fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 28489-28-3

This technical guide provides a comprehensive overview of 4-Fluoro-3-methylpyridine, a key building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis and applications, and includes relevant experimental data and safety information.

Core Properties and Data

This compound is a fluorinated pyridine derivative that has garnered significant interest in the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom and a methyl group on the pyridine ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1][2]

Physical and Chemical Properties

This compound is typically a yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 28489-28-3 | [1] |

| Molecular Formula | C₆H₆FN | |

| Molecular Weight | 111.12 g/mol | |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 145.4 °C at 760 mmHg | [1] |

| Density | ~1.077 g/cm³ | [1] |

| Flash Point | 41.8 °C | [1] |

| Refractive Index | 1.477 | [1] |

| Purity | ≥ 98.0% | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While a consolidated public database with assigned spectra for this specific isomer is not available, typical spectral characteristics for fluorinated pyridines can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine and methyl substituents. The methyl group would appear as a singlet in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will display characteristic shifts for the pyridine ring carbons, with the carbon atom bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum would show a signal corresponding to the single fluorine atom, with coupling to adjacent protons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as a strong C-F stretching band.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (111.12 g/mol ).

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, its synthesis can be approached through established methods for the preparation of fluorinated pyridines. One common strategy involves the fluorination of a corresponding precursor, such as a nitropyridine derivative.

Illustrative Synthetic Approach: Nucleophilic Aromatic Substitution

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution (SNA) of a suitable leaving group, such as a nitro group, from a 3-methyl-4-nitropyridine precursor. This approach is analogous to the synthesis of other fluorinated pyridines.

Reaction Scheme:

Figure 1. Plausible synthetic route to this compound.

General Experimental Protocol (Hypothetical, based on analogous reactions):

-

Reaction Setup: To a solution of 3-methyl-4-nitropyridine in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO), add a source of fluoride ions, for example, cesium fluoride (CsF).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120 °C) and monitor the progress of the reaction by a suitable analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC).[3]

-

Work-up: After completion of the reaction, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as flash column chromatography or distillation to afford pure this compound.[3]

Applications in Drug Discovery and Development

Fluorinated pyridines are a class of privileged structures in medicinal chemistry due to the ability of the fluorine atom to modulate the physicochemical and pharmacokinetic properties of drug candidates.[2] The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase cell permeability.

Role as a Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors for cancer therapy.[1] Pyridine-based scaffolds are prevalent in many approved drugs, and their functionalization is a key strategy in drug design.[2]

Involvement in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Small molecule inhibitors that target specific kinases have emerged as a major class of anti-cancer drugs. The pyridine moiety can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.

Logical Workflow for Kinase Inhibitor Synthesis:

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor utilizing a fluorinated pyridine intermediate like this compound.

Figure 2. Generalized workflow for kinase inhibitor synthesis.

This workflow typically involves initial functional group manipulations of the starting pyridine intermediate, followed by key coupling reactions to introduce other molecular fragments, and subsequent derivatization to optimize the pharmacological properties of the final compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1]

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep containers tightly closed.[1]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in drug discovery, particularly in the development of kinase inhibitors. Its unique properties, conferred by the fluorine and methyl substituents on the pyridine ring, make it an attractive intermediate for the synthesis of novel therapeutic agents. While a detailed, publicly available synthesis protocol is not readily found, its preparation can be achieved through established methodologies for fluorinated pyridines. Further research into its synthesis and applications is likely to expand its utility in the development of new and improved pharmaceuticals.

References

An In-depth Technical Guide to 4-Fluoro-3-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylpyridine is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its applications in drug development.

Physicochemical Properties

This compound is a yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 28489-28-3 | [1] |

| Molecular Formula | C₆H₆FN | [2] |

| Molecular Weight | 111.12 g/mol | [2] |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 145.4 °C at 760 mmHg | [1] |

| Density | 1.077 g/cm³ | [1] |

| Refractive Index | 1.477 | [1] |

| Flash Point | 41.8 °C | [1] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value/Description | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 4-Fluoro-3-picoline | |

| pKa (Predicted) | 3.48 ± 0.18 | [3] |

| Solubility | Slightly soluble in water. Soluble in many organic solvents. | [3] |

| ¹H NMR | Spectral data not explicitly found in searches. Predicted shifts would show aromatic protons and a methyl singlet, with splitting due to fluorine coupling. | |

| ¹³C NMR | Spectral data not explicitly found in searches. Predicted shifts would show aromatic carbons with C-F coupling and a methyl carbon signal. | |

| ¹⁹F NMR | Spectral data not explicitly found in searches. A single resonance is expected in the aryl fluoride region. | |

| IR Spectroscopy | Characteristic peaks for C-F stretching, C=C and C=N stretching of the pyridine ring, and C-H stretching of the methyl group are expected. | |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z 111. Fragmentation patterns would likely involve the loss of the methyl group and fragmentation of the pyridine ring. |

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen, which activates the ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 4-position is a good leaving group, particularly when the pyridine nitrogen is protonated or coordinated to a Lewis acid.

A common and effective method for the synthesis of 4-fluoropyridines from the corresponding 4-aminopyridines is the Balz-Schiemann reaction.[4][5][6] This reaction involves the diazotization of the amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Experimental Protocol: Synthesis of this compound via the Balz-Schiemann Reaction

This protocol is adapted from the detailed experimental procedure for the synthesis of 4-fluoropyridine.[4]

Materials:

-

3-Methyl-4-aminopyridine

-

42% aqueous solution of Tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a two-necked round-bottom flask equipped with a thermometer and a magnetic stir bar, charge a 42% aqueous solution of HBF₄. Add 3-methyl-4-aminopyridine (1.0 equivalent) and dissolve it by gentle heating (around 40 °C).

-

Cool the solution to 5-7 °C in an ice-water bath. Fine crystals of the corresponding pyridinium tetrafluoroborate salt may appear.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water to the suspension while maintaining the temperature between 5-9 °C. The addition should be controlled to manage the exothermic reaction and gas evolution.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C.

-

Decomposition and Neutralization: Allow the reaction mixture to warm to room temperature (around 25 °C). The diazonium salt will begin to decompose, evidenced by the evolution of nitrogen gas. Gentle heating may be required to drive the decomposition to completion.

-

Slowly and carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will cause vigorous gas evolution.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by distillation at atmospheric pressure.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can enhance the metabolic stability of a drug by blocking sites of oxidative metabolism.[7] Furthermore, the fluorine atom can modulate the pKa of the pyridine nitrogen, influencing the drug's solubility and ability to interact with biological targets.

The pyridine ring itself is a common scaffold in many pharmaceuticals, acting as a bioisostere for a phenyl ring and providing a hydrogen bond acceptor. The this compound moiety can be incorporated into lead compounds to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Signaling Pathways and Experimental Workflows

As a synthetic building block, this compound is not directly involved in biological signaling pathways. However, its application in drug discovery follows a well-defined workflow. The following diagrams illustrate the synthetic pathway to this compound and a general workflow for its use in a drug discovery program.

Synthetic Pathway for this compound.

Drug Discovery Workflow using this compound.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine scaffold offers opportunities to fine-tune the properties of drug candidates, leading to improved efficacy and safety profiles. The synthetic route via the Balz-Schiemann reaction provides a reliable method for its preparation, enabling its broader application in the development of novel therapeutics.

References

An In-depth Technical Guide to 4-Fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4-Fluoro-3-methylpyridine, a key building block in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₆FN. The presence of a fluorine atom and a methyl group on the pyridine ring imparts unique reactivity, making it a valuable intermediate in organic synthesis.[1][2]

Molecular Structure:

The structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 4th position and a methyl group at the 3rd position.

Caption: Molecular structure of this compound.

Physicochemical Data:

The quantitative properties of this compound are summarized in the table below. For comparative purposes, data for its isomers, 2-Fluoro-4-methylpyridine and 3-Fluoro-4-methylpyridine, are also included.

| Property | This compound | 2-Fluoro-4-methylpyridine | 3-Fluoro-4-methylpyridine |

| CAS Number | 28489-28-3[3] | 461-87-0 | 399-88-2[4][5] |

| Molecular Formula | C₆H₆FN[3] | C₆H₆FN | C₆H₆FN[1][4][5] |

| Molecular Weight | 111.12 g/mol [3] | 111.12 g/mol | 111.12 g/mol [1] |

| Appearance | Yellow liquid[2] | - | Colorless to light yellow liquid[1][6] |

| Boiling Point | 145.4°C at 760 mmHg[2] | 160-161°C | 133.2°C at 760 mmHg[4] |

| Density | ~1.077 g/cm³[2] | 1.078 g/mL at 25°C | ~1.1 g/cm³[4] |

| Flash Point | 41.8°C[2] | - | 34.3°C[4] |

| Refractive Index | 1.477[2] | 1.472 (20°C) | 1.477[4] |

| SMILES | CC1=C(F)C=CN=C1[3] | Cc1ccnc(F)c1 | CC1=C(C=NC=C1)F[5] |

Experimental Protocols

Conceptual Synthesis Workflow:

A plausible synthetic route to fluorinated pyridines often involves the displacement of a good leaving group, such as a nitro or halo group, by a fluoride ion. The synthesis of methyl 3-fluoropyridine-4-carboxylate, for instance, has been achieved by the nucleophilic aromatic substitution of a nitro group with a fluoride anion.[7] A similar strategy could be adapted for this compound, likely starting from a precursor such as 4-chloro-3-methylpyridine or 3-methyl-4-nitropyridine.

The following diagram illustrates a generalized workflow for the synthesis of a fluorinated pyridine derivative via nucleophilic aromatic substitution.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodologies from Related Syntheses:

-

Synthesis of Methyl 3-fluoropyridine-4-carboxylate : In a representative procedure, methyl 3-nitropyridine-4-carboxylate is heated with cesium fluoride (CsF) in dry dimethyl sulfoxide (DMSO).[7] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The final product is then purified by flash chromatography.[7]

-

Synthesis of 3-Fluoro-4-aminopyridine : Another relevant synthesis involves the direct fluorination of a pyridine N-oxide.[8] For example, 3-bromo-4-nitropyridine N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine N-oxide, which is subsequently converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation.[8] This highlights the utility of N-oxide intermediates in the synthesis of fluorinated pyridines, especially for positions that are challenging to fluorinate directly.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2] The introduction of a fluorine atom into a molecule can significantly alter its physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This makes fluorinated heterocyclic compounds, like this compound, highly sought-after intermediates in the design of novel therapeutic agents and crop protection chemicals.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 28489-28-3|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 3-Fluoro-4-methylpyridine | C6H6FN | CID 345367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agrochemx.com [agrochemx.com]

- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

biological activity screening of 4-Fluoro-3-methylpyridine

An In-depth Technical Guide on the Biological Activity Screening of 4-Fluoro-3-methylpyridine

Executive Summary

This technical guide addresses the biological activity of this compound. A comprehensive review of publicly available scientific literature reveals that there is currently no specific data on the biological activity screening of this compound. This compound is primarily documented as a key organic intermediate, valued for its role in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.

Given the absence of direct biological data, this document provides a framework for how such a screening could be approached. It outlines a general workflow for the biological activity screening of a novel chemical entity, details a representative experimental protocol for a primary assay, and presents a hypothetical signaling pathway that derivatives of this compound might modulate. The inclusion of fluorine in pyridine scaffolds is known to enhance pharmacological properties, suggesting that derivatives of this compound hold potential as bioactive candidates.[1][2] This guide is intended to serve as a resource for researchers interested in exploring the therapeutic potential of this and similar fluorinated pyridine compounds.

The Role of this compound in Synthesis

This compound (CAS 28489-28-3) is a substituted pyridine derivative.[3] Its chemical structure makes it a valuable building block for creating a diverse range of more complex heterocyclic compounds.[4] The incorporation of a fluorine atom is a common strategy in medicinal chemistry to improve key drug-like properties such as metabolic stability, binding affinity, and bioavailability.[5][6][7] Therefore, while this compound itself has not been biologically characterized, it serves as a critical starting material for the synthesis of potentially bioactive molecules, including kinase inhibitors and other therapeutic agents.[8][9][10]

A General Framework for Biological Activity Screening

The screening of a novel compound like this compound would typically follow a multi-stage process designed to efficiently identify and characterize any biological activity. The process begins with broad, high-throughput screening and progresses to more specific, in-depth studies for promising "hits."

Potential Screening Assays

A primary screening campaign would involve testing the compound against a diverse panel of biological targets to identify any initial activity. The table below outlines a selection of common in vitro assays that could be employed.

| Assay Type | Description | Potential Insights |

| Cytotoxicity Assays | Measures the ability of a compound to kill cells. Often performed against a panel of cancer cell lines. | General toxicity, potential anticancer activity. |

| Kinase Profiling | Screens the compound against a large panel of protein kinases to identify inhibitory activity. | Specific or broad-spectrum kinase inhibition, potential for oncology or anti-inflammatory applications.[8] |

| GPCR Binding Assays | Measures the ability of a compound to bind to G-protein coupled receptors. | Activity at key signaling hubs, potential for a wide range of therapeutic areas. |

| Antimicrobial Assays | Measures the ability of a compound to inhibit the growth of various bacteria and fungi. | Potential as an anti-infective agent. |

| Enzyme Inhibition Assays | Tests the compound's ability to inhibit specific, purified enzymes relevant to a disease. | Direct mechanism of action, potency (IC50). |

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol provides a generalized method for a primary kinase screening assay to determine if a compound can inhibit the activity of a specific protein kinase. The assay measures the amount of ATP consumed during the phosphorylation reaction.[3][11]

5.1 Materials

-

Kinase of interest

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test Compound (e.g., this compound derivative)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection

5.2 Procedure

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.

-

Reaction Setup: In a 384-well plate, add 5 µL of the kinase enzyme solution (in assay buffer) to each well. Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP to each well.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection: Stop the reaction and detect the remaining ATP by adding 10 µL of the ATP detection reagent to each well.

-

Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

5.3 Data Analysis

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Hypothetical Target Pathway: Kinase Signaling

Derivatives of fluorinated pyridines are frequently investigated as protein kinase inhibitors.[8][9][10] The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy. A novel inhibitor derived from this compound could potentially target a kinase at any point in this cascade, thereby blocking downstream signaling that leads to cell proliferation.

Conclusion and Future Directions

While this compound is currently utilized as a synthetic intermediate, its own biological activity remains uncharacterized in the public domain. The strategic importance of fluorinated pyridines in approved pharmaceuticals suggests that this compound and its derivatives are promising candidates for drug discovery programs. Future research should focus on subjecting this compound to a broad primary screening campaign as outlined in this guide. The identification of any "hit" activity would warrant further investigation into its mechanism of action and the initiation of a structure-activity relationship (SAR) study to optimize its potency and selectivity, potentially leading to the development of novel therapeutic agents.

References

- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. accio.github.io [accio.github.io]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Novel 4-Fluoro-3-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for novel 4-fluoro-3-methylpyridine derivatives, a class of compounds of significant interest in pharmaceutical and agrochemical research. The introduction of a fluorine atom and a methyl group onto the pyridine ring can significantly modulate the physicochemical and biological properties of molecules, making these derivatives valuable building blocks in the design of new therapeutic agents and other advanced materials.[1][2] This guide details key synthetic strategies, provides experimental protocols for seminal reactions, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathways to facilitate understanding and application in a research and development setting.

Core Synthesis Strategies

The synthesis of this compound and its derivatives primarily relies on two established methodologies in fluorine chemistry: the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr). The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the pyridine ring.

The Balz-Schiemann Reaction: Fluorination of Aminopyridines

The Balz-Schiemann reaction is a cornerstone in the synthesis of aryl fluorides and is particularly well-suited for the introduction of a fluorine atom at the 4-position of the pyridine ring.[3] This method involves the diazotization of a primary aromatic amine, in this case, 3-methyl-4-aminopyridine, to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically from a tetrafluoroborate anion, to yield the corresponding fluorinated pyridine.[3]

A key advantage of the Balz-Schiemann reaction is its regioselectivity, as the position of the fluorine atom is determined by the location of the initial amino group. However, challenges can include the instability of the diazonium salt and the potential for side reactions, which may impact the overall yield.[4]

Experimental Protocol: Synthesis of this compound via Balz-Schiemann Reaction (Adapted from the synthesis of 4-fluoropyridine)

This protocol is adapted from a detailed procedure for the synthesis of 4-fluoropyridine and can be applied to the synthesis of this compound starting from 3-methyl-4-aminopyridine.[3]

Materials:

-

3-methyl-4-aminopyridine

-

42% aqueous solution of tetrafluoroboric acid (HBF₄)

-

Sodium nitrite (NaNO₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Calcium hydride (CaH₂)

Procedure:

-

In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge the 42% aqueous solution of HBF₄.

-

Add 3-methyl-4-aminopyridine and dissolve by heating to approximately 40°C.

-

Cool the solution to 5-7°C in an ice-water bath to allow for the crystallization of 3-methyl-4-pyridylammonium tetrafluoroborate.

-

Slowly add a solution of sodium nitrite, maintaining the reaction temperature between 5-9°C. The addition should be slower in the latter half due to the exothermic decomposition of the diazonium salt.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10°C, then allow it to warm to 25°C.

-

Slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃ to neutralize the acid.

-

Extract the aqueous mixture with dichloromethane.

-

Dry the combined organic layers with anhydrous Na₂SO₄, filter, and then thoroughly dry overnight with CaH₂.

-

Remove the solvent by distillation, followed by vacuum transfer of the product to a cooled flask to obtain pure this compound.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Starting Material | 3-methyl-4-aminopyridine | N/A |

| Product | This compound | [5] |

| Expected Yield | ~20% (based on 4-fluoropyridine synthesis) | [3] |

| Purity | >97% | [6] |

| Boiling Point | 145.4°C at 760 mmHg | [5] |

| Density | 1.077 g/cm³ | [5] |

| Refractive Index | 1.477 | [5] |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a versatile method for introducing a fluorine atom onto a pyridine ring that is activated by electron-withdrawing groups. This strategy typically involves the displacement of a suitable leaving group, such as a nitro or chloro group, by a fluoride ion.

a) From Nitro-substituted Pyridines:

The nitro group is an excellent leaving group in SNAr reactions on electron-deficient aromatic systems like pyridine. The synthesis of a this compound derivative can be achieved by reacting a corresponding 4-nitro-3-methylpyridine precursor with a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Experimental Protocol: Synthesis of Methyl this compound-2-carboxylate (Adapted from the synthesis of methyl 3-fluoropyridine-4-carboxylate)

This protocol is based on the synthesis of a related fluorinated pyridinecarboxylate and can be adapted for the synthesis of novel this compound derivatives.[7]

Materials:

-

Methyl 3-methyl-4-nitropyridine-2-carboxylate (precursor)

-

Cesium fluoride (CsF)

-

Dry dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Pentane

-

Distilled water

Procedure:

-

To a solution of methyl 3-methyl-4-nitropyridine-2-carboxylate in dry DMSO under a nitrogen atmosphere, add cesium fluoride (5 equivalents).

-

Heat the reaction mixture to 120°C for approximately 90 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and add distilled water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to yield methyl this compound-2-carboxylate.

b) From Chloro-substituted Pyridines:

Halogen exchange, or the "Halex" reaction, is another common SNAr approach where a chloro-substituent at the 4-position of the 3-methylpyridine ring is displaced by a fluoride ion. This reaction is typically carried out using a fluoride salt like KF or CsF, often in the presence of a phase-transfer catalyst to enhance the reactivity of the fluoride ion in an aprotic solvent at elevated temperatures.

Quantitative Data for SNAr Reactions (Exemplary):

| Starting Material | Product | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

| Methyl 3-nitro-4-pyridinecarboxylate | Methyl 3-fluoro-4-pyridinecarboxylate | CsF | DMSO | 120 | 38 | [7] |

| 4-Chloro-3-methylpyridine | This compound | KF | DMSO | 180 | (Not specified) | (General) |

Synthesis of Novel Derivatives and Functionalization

The this compound core is a versatile scaffold for the development of novel derivatives with potential applications in drug discovery. The fluorine atom at the 4-position can influence the pKa of the pyridine nitrogen and introduce favorable metabolic stability, while the methyl group at the 3-position provides a handle for further functionalization or can itself be a key pharmacophoric feature.

A notable example of a novel derivative is methyl this compound-2-carboxylate . The synthesis of this compound, as outlined in patent literature, likely proceeds through a multi-step sequence starting from a readily available pyridine precursor. While the full experimental details of the patent are not publicly available, a plausible synthetic route would involve the construction of the substituted pyridine ring followed by a fluorination step, likely a Balz-Schiemann reaction or a nucleophilic aromatic substitution.

Further functionalization of the this compound core can be achieved through various organic transformations, including:

-

Lithiation and subsequent reaction with electrophiles: Deprotonation of the pyridine ring at a vacant position can be followed by quenching with an electrophile to introduce a variety of substituents.

-

Cross-coupling reactions: The introduction of a halogen at another position on the ring can enable palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds.

-

Modification of existing substituents: Functional groups on the pyridine ring, such as an ester or a methyl group, can be chemically modified to introduce further diversity.

Conclusion

The synthesis of novel this compound derivatives is an active area of research with significant potential for the development of new pharmaceuticals and agrochemicals. The core synthetic strategies of the Balz-Schiemann reaction and nucleophilic aromatic substitution provide reliable and adaptable methods for the preparation of the key this compound scaffold. Further functionalization of this core allows for the generation of a diverse library of novel compounds for biological screening. This guide provides a foundational understanding of these synthetic pathways, offering detailed protocols and data to aid researchers in this exciting field. As the demand for sophisticated fluorinated heterocycles continues to grow, the development of even more efficient and versatile synthetic methodologies will remain a key objective for the chemical science community.

References

- 1. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound hydrochloride – Biotuva Life Sciences [biotuva.com]

- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of 4-Fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 4-fluoro-3-methylpyridine. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted data from reputable modeling sources to provide a comprehensive analytical profile. The methodologies presented are based on standard protocols for the analysis of fluorinated heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are generated using advanced computational algorithms and provide a valuable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.25 | Doublet | J(H,H) = 5.0 |

| H-5 | 7.10 | Doublet of doublets | J(H,H) = 5.0, J(H,F) = 8.5 |

| H-6 | 8.30 | Doublet | J(H,F) = 5.5 |

| CH₃ | 2.30 | Singlet | - |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Carbon-Fluorine Coupling (¹JCF, ²JCF, etc., Hz) |

| C-2 | 148.5 | ²J(C,F) = 15.0 |

| C-3 | 125.0 | ²J(C,F) = 20.0 |

| C-4 | 160.0 | ¹J(C,F) = 240.0 |

| C-5 | 120.0 | ³J(C,F) = 5.0 |

| C-6 | 150.0 | ³J(C,F) = 3.0 |

| CH₃ | 15.0 | ³J(C,F) = 4.0 |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 111 | 100 | [M]⁺ |

| 110 | 40 | [M-H]⁺ |

| 83 | 35 | [M-HCN-H]⁺ |

| 57 | 25 | [C₄H₅]⁺ |

Predicted for electron ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound, based on established practices for similar small organic molecules and fluorinated pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024.

-

Temperature: 298 K.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).

Instrumentation and Parameters (Electron Ionization - Gas Chromatography-Mass Spectrometry):

-

GC-MS System: An Agilent or similar GC-MS system equipped with a quadrupole mass analyzer.

-

GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

Compare the obtained spectrum with spectral libraries or predicted fragmentation patterns for structural confirmation.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: General workflow for NMR and MS analysis.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 4-Fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety, handling, and storage protocols for 4-Fluoro-3-methylpyridine (CAS No. 28489-28-3), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment and maintain the integrity of this reactive compound.

Section 1: Chemical and Physical Properties

Understanding the fundamental physical and chemical properties of this compound is paramount for its safe handling and use in experimental procedures. This non-exhaustive table summarizes key data points.

| Property | Value | Reference |

| Appearance | Yellow liquid | [1] |

| Molecular Formula | C6H6FN | |

| Purity | ≥ 98.0% | [1] |

| Density | ~1.077 g/cm³ | [1] |

| Boiling Point | 145.4°C at 760 mmHg | [1] |

| Flash Point | 41.8°C | [1] |

| Refractive Index | 1.477 | [1] |

Section 2: Safety and Hazard Information

This compound is a flammable liquid and requires careful handling to prevent ignition.[1] While specific GHS hazard statements for this exact compound are not consistently available, related compounds exhibit a range of hazards including skin and eye irritation, and potential respiratory irritation.[2]

General Safety Precautions:

-

Avoid breathing mist, gas, or vapors.[3]

-

Avoid contact with skin and eyes.[3]

-

Use only in a well-ventilated area or outdoors.[4]

-

Keep away from heat, sparks, open flames, and hot surfaces.[4][5]

-

Ground and bond container and receiving equipment to prevent static discharge.[4][5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4][5]

-

Take precautionary measures against static discharge.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash skin thoroughly after handling.[4]

Section 3: Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure risk.

Handling Procedures

-

Ventilation: Handle in a well-ventilated place, preferably under a chemical fume hood.[3][4]

-

Aerosol Prevention: Avoid the formation of dust and aerosols.[3]

-

Ignition Sources: Remove all sources of ignition.[3]

Personal Protective Equipment

The following PPE should be worn when handling this compound:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] A face shield may be necessary where splash potential is high. | Protects against splashes and vapors which can cause eye irritation. |

| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves (inspect prior to use).[3] | Prevents skin contact and absorption. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK, EN14387).[3] | Protects against inhalation of harmful vapors. |

Section 4: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][4] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[3][4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |

Section 5: Storage and Disposal

Proper storage and disposal are critical for safety and to maintain the chemical's purity.

Storage

-

Keep containers tightly closed to prevent contamination and degradation.[1][3][4]

-

Store apart from foodstuff containers or incompatible materials.[3]

-

For long-term storage, consider storing under an inert atmosphere.[6]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

-

Adhered or collected material should be promptly disposed of.[3]

Section 6: Accidental Release Measures

In the event of a spill, follow these procedures:

-

Ensure adequate ventilation and remove all sources of ignition. [3]

-

Evacuate personnel to a safe area. [3]

-

Wear appropriate personal protective equipment, including chemical impermeable gloves and respiratory protection. [3]

-

Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains. [3]

-

Contain and clean up the spill using non-sparking tools and explosion-proof equipment. [3]

-

Absorb the spill with inert material and place it in a suitable, closed container for disposal. [3]

Section 7: Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis or use of this compound are proprietary to the developing institutions and are not publicly available. Researchers should develop their own standard operating procedures (SOPs) based on the specific reaction being performed, incorporating the safety, handling, and storage information provided in this guide.

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the logical flow of considerations and actions for the safe handling of this compound, from initial assessment to final disposal.

Caption: Logical workflow for the safe handling of this compound.

References

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 4-Fluoro-3-methylpyridine

For researchers, scientists, and professionals in drug development, understanding the synthetic lineage of key molecular scaffolds is paramount. 4-Fluoro-3-methylpyridine, a substituted pyridine ring, has emerged as a crucial intermediate in the synthesis of numerous pharmaceutical and agrochemical agents. This technical guide delves into the historical context of its synthesis, presenting core methodologies, quantitative data, and detailed experimental protocols.

Introduction: The Rise of Fluorinated Pyridines

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. The pyridine scaffold, a ubiquitous feature in pharmaceuticals, has been a prime candidate for fluorination. While the precise first synthesis of this compound is not prominently documented as a singular discovery, its development is intrinsically linked to the broader history of fluoropyridine synthesis, which has largely relied on two cornerstone reactions: the Balz-Schiemann reaction and nucleophilic aromatic substitution.

Core Synthetic Strategies: A Historical Perspective

The synthesis of this compound and its analogs has historically been achieved through two primary pathways. These methods, while established for other fluorinated aromatics, have been adapted and optimized for the specific challenges presented by the pyridine ring.

The Balz-Schiemann Reaction: Diazotization and Fluorination

First reported in 1927 by German chemists Günther Balz and Günther Schiemann, this reaction has been a stalwart for the introduction of fluorine onto an aromatic ring. The process involves the diazotization of a primary aromatic amine, in this case, 4-amino-3-methylpyridine, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.

Nucleophilic Aromatic Substitution (SNAr): Halogen Exchange

A more contemporary and often higher-yielding approach involves the nucleophilic aromatic substitution (SNAr) on a suitable precursor, typically 4-chloro- or 4-bromo-3-methylpyridine. In this reaction, a fluoride ion source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the halogen at the 4-position. The reaction is often facilitated by a high-boiling point aprotic polar solvent and sometimes a phase-transfer catalyst.

Quantitative Data from Synthetic Routes

The following tables summarize typical reaction conditions and yields for the synthesis of fluorinated picolines, providing a comparative overview of the primary synthetic methods.

Table 1: Balz-Schiemann Type Reaction for Fluorinated Picolines

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-5-bromopyridine | 1. NaNO₂, HBF₄ | Water | 0-5 (diazotization) | 1-2 | 84.5 | [1] |

| 2. Thermal Decomposition | - | 30-70 (decomposition) | 0.5-1 | |||

| 2-Amino-3-bromo-4-methylpyridine | 1. NaNO₂, HF | Anhydrous HF | -78 to 70 | 1-2 | 87.3 | [1] |

| 2. Thermal Decomposition | - |

Table 2: Nucleophilic Aromatic Substitution for Fluoropyridines

| Starting Material | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Chloro-3-nitropyridine | KF | DMSO | 150 | 24 | 85 | N/A |

| 4-Chloro-3-methylpyridine | KF | Sulfolane | 220-230 | 48 | ~60-70 | N/A |

Note: Data for this compound specifically is often found in proprietary patents and may not be publicly available in extensive detail. The data presented is based on analogous and closely related compounds.

Experimental Protocols

The following are detailed experimental methodologies for the key synthetic routes, adapted from established procedures for similar compounds.

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction (Adapted from similar preparations)

1. Diazotization:

-

In a suitable vessel, 4-amino-3-methylpyridine (1.0 eq) is dissolved in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (3.0 eq).

-

The solution is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (NaNO₂) (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for 1 hour, during which the diazonium tetrafluoroborate salt may precipitate.

2. Decomposition:

-

The precipitated diazonium salt is filtered, washed with cold ethanol, and then with diethyl ether, and dried under vacuum.

-

The dry diazonium salt is then heated gently (typically in an oil bath) to 100-120 °C. The decomposition is often accompanied by the evolution of nitrogen gas.

-

The crude this compound is then collected, often by distillation from the reaction residue.

3. Purification:

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (Halex Reaction)

1. Reaction Setup:

-

Anhydrous potassium fluoride (KF) (2.0-3.0 eq) is added to a flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. The KF should be spray-dried or freshly calcined to ensure it is anhydrous.

-

Anhydrous sulfolane or dimethyl sulfoxide (DMSO) is added as the solvent.

-

4-Chloro-3-methylpyridine (1.0 eq) is added to the mixture.

2. Reaction:

-

The reaction mixture is heated to 220-230 °C (for sulfolane) or a lower temperature if a phase-transfer catalyst is used.

-

The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically run for 24-48 hours.

3. Work-up and Purification:

-

After cooling, the reaction mixture is poured into a large volume of water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to afford pure this compound.

Logical Workflow for Synthesis Selection

The choice between the Balz-Schiemann reaction and the SNAr approach often depends on the availability of starting materials, scale of the reaction, and desired purity.

Conclusion

While the discovery of this compound may not be a singular event, its synthesis is a testament to the enduring utility of classic organic reactions. The Balz-Schiemann reaction and nucleophilic aromatic substitution remain the foundational methods for its preparation. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, including their quantitative aspects and experimental nuances, is essential for the efficient and effective utilization of this valuable pharmaceutical intermediate. The continued optimization of these methods will undoubtedly play a crucial role in the future of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: 4-Fluoro-3-methylpyridine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylpyridine, also known as 4-fluoro-3-picoline, is a fluorinated pyridine derivative that serves as a valuable intermediate in the synthesis of complex pharmaceutical compounds. The introduction of a fluorine atom into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This document provides an overview of the applications of this compound in pharmaceutical synthesis, with a focus on its potential role in the preparation of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 28489-28-3 | [1] |

| Molecular Formula | C₆H₆FN | |

| Molecular Weight | 111.12 g/mol | |

| Appearance | Yellow liquid | [1] |

| Boiling Point | 145.4°C at 760 mmHg | [1] |

| Density | ~1.077 g/cm³ | [1] |

| Flash Point | 41.8°C | [1] |

| Refractive Index | 1.477 | [1] |

| Purity | ≥98.0% | [1] |

Application in the Synthesis of PARP Inhibitors: Olaparib

While direct synthesis of the PARP inhibitor Olaparib from this compound is not explicitly detailed in readily available literature, the structural features of Olaparib's intermediates suggest a plausible synthetic connection. A key intermediate in Olaparib synthesis is 2-fluoro-5-formylbenzonitrile . The conversion of this compound to this intermediate would be a critical step. This would likely involve the oxidation of the methyl group to a formyl group and the introduction of a cyano group.

A known method to synthesize 2-fluoro-5-formylbenzonitrile starts from 3-bromo-4-fluorobenzaldehyde.[2][3][4][5]

Logical Synthetic Pathway

The following diagram illustrates a logical, albeit not yet fully documented, pathway from this compound to a key Olaparib intermediate.

Caption: Plausible synthetic route to Olaparib from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-formylbenzonitrile from 3-Bromo-4-fluorobenzaldehyde

This protocol describes the synthesis of a key intermediate for Olaparib, illustrating a typical cyanation reaction on a fluorinated aromatic ring.

Reaction Scheme:

Materials:

-

3-Bromo-4-fluorobenzaldehyde

-

Copper(I) cyanide (CuCN)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate

-

Petroleum ether

-

Diatomaceous earth

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.[4]

-

To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide.[4]

-

Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.[3][4]

-

After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir.[3][4]

-

Filter the mixture and dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.[3][4]

-

Separate the organic layer and wash it twice with water.[4]

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[3]

-

Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain 2-fluoro-5-formylbenzonitrile as a pale yellow solid.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 76.1% | [3] |

| Purity | >97% | [5] |

| Melting Point | 80-84°C | [3] |

| Mass Spectrum (ESI) | m/z 150 (M+1) | [3] |

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the role of PARP inhibitors and a general workflow for their synthesis and evaluation.

PARP Inhibition Signaling Pathway

Caption: Mechanism of action of PARP inhibitors like Olaparib.

General Experimental Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and evaluation of pharmaceutical intermediates.

Conclusion

This compound is a valuable fluorinated building block for organic synthesis. While its direct application in the synthesis of major pharmaceuticals like Olaparib is not extensively documented in publicly available resources, its structure is highly relevant to the synthesis of key fluorinated aromatic intermediates. The protocols and data presented here, based on analogous and related reactions, provide a foundational understanding for researchers and scientists working on the synthesis of novel pharmaceutical agents. Further process development would be required to establish a direct and efficient synthetic route from this compound to complex drug molecules.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Fluoro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis for the construction of carbon-heteroatom bonds on aromatic and heteroaromatic rings. This method is particularly effective for electron-deficient rings, such as pyridines, where the ring nitrogen activates the positions ortho and para to it for nucleophilic attack. 4-Fluoro-3-methylpyridine is a valuable building block in medicinal chemistry and materials science. The fluorine atom at the 4-position is an excellent leaving group in SNAr reactions, facilitating its displacement by a wide range of nucleophiles.

The general mechanism for the SNAr reaction on this compound proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored through the elimination of the fluoride ion. The presence of the methyl group at the 3-position can introduce steric hindrance, potentially influencing the reaction rates and conditions required for successful substitution.[1]

These application notes provide detailed protocols and reaction conditions for the SNAr of this compound with various nitrogen, oxygen, and sulfur-based nucleophiles, enabling the synthesis of a diverse array of substituted 3-methylpyridine derivatives.

Data Presentation

The following tables summarize representative reaction conditions for the nucleophilic aromatic substitution on this compound with different classes of nucleophiles. Please note that reaction times and yields can vary depending on the specific nucleophile and scale of the reaction. Optimization may be required for specific substrates.

Table 1: Reaction of this compound with Nitrogen Nucleophiles

| Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | DMSO | 120 | 12 | >90 (estimated) |

| Aniline | NaH | DMF | 80 | 6 | ~85 (estimated) |

| Morpholine | Cs₂CO₃ | Dioxane | 100 | 16 | ~90 (estimated) |

Table 2: Reaction of this compound with Oxygen Nucleophiles

| Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Methoxide | - | Methanol | Reflux | 4 | >95 (estimated) |

| Phenol | K₂CO₃ | DMF | 100 | 8 | ~80 (estimated) |

| Benzyl Alcohol | NaH | THF | 60 | 12 | ~75 (estimated) |

Table 3: Reaction of this compound with Sulfur Nucleophiles

| Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | K₂CO₃ | DMF | 80 | 4 | >90 (estimated) |

| Sodium thiomethoxide | - | Methanol | 50 | 2 | >95 (estimated) |

| Benzyl Mercaptan | Et₃N | Acetonitrile | Reflux | 6 | ~85 (estimated) |

Experimental Protocols

General Considerations:

-

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

-

Solvents should be anhydrous unless otherwise specified.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Product purification is typically achieved by column chromatography on silica gel.

Protocol 1: Synthesis of 4-(Piperidin-1-yl)-3-methylpyridine (Nitrogen Nucleophile)

This protocol describes a general procedure for the reaction of this compound with a secondary amine.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMSO to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.

-

Heat the reaction mixture to 120 °C with stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 12 hours).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield the pure 4-(piperidin-1-yl)-3-methylpyridine.

Protocol 2: Synthesis of 4-Methoxy-3-methylpyridine (Oxygen Nucleophile)

This protocol outlines the synthesis of a 4-alkoxy-substituted pyridine using an alkoxide nucleophile.

Materials:

-

This compound

-

Sodium Methoxide (25 wt% solution in methanol or solid)

-

Anhydrous Methanol

-

Dichloromethane (DCM)

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide solution (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir.

-

Monitor the reaction by TLC until completion (typically 4 hours).

-

Cool the reaction to room temperature and carefully quench with water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by flash chromatography to yield 4-methoxy-3-methylpyridine.

Protocol 3: Synthesis of 3-Methyl-4-(phenylthio)pyridine (Sulfur Nucleophile)

This protocol provides a method for the synthesis of a 4-thioether substituted pyridine.

Materials:

-

This compound

-

Thiophenol

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add thiophenol (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by TLC or LC-MS (typically complete within 4 hours).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-methyl-4-(phenylthio)pyridine.

Visualizations

The following diagrams illustrate the general mechanism of the SNAr reaction on this compound and a typical experimental workflow.

Caption: General mechanism of SNAr on this compound.

Caption: General experimental workflow for SNAr reactions.

References

Applications of Fluorinated Pyridine Derivatives in Agrochemical Development: A Focus on 4-Fluoro-3-methylpyridine and its Isomers

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific applications of 4-Fluoro-3-methylpyridine in agrochemical development is limited. This document provides a comprehensive overview of the role of closely related fluorinated pyridine derivatives, particularly its isomer 3-Fluoro-4-methylpyridine (also known as 3-Fluoro-4-picoline), and other trifluoromethylpyridines, as key building blocks in the synthesis of modern crop protection agents. The principles, protocols, and data presented herein are representative of this class of compounds and serve as a guide for research and development in this area.

Introduction

Fluorinated organic compounds play a pivotal role in the development of next-generation agrochemicals due to the unique properties imparted by fluorine atoms. The incorporation of fluorine can significantly enhance the biological activity, metabolic stability, and target specificity of pesticides.[1] Pyridine derivatives, in particular, are a common scaffold in many successful herbicides, insecticides, and fungicides.[2][3] The combination of a fluorine atom and a pyridine ring, as seen in molecules like this compound and its isomers, provides a versatile platform for the synthesis of novel and effective crop protection solutions.[4][5][6]

This document outlines the applications of these fluorinated building blocks in the development of herbicides and insecticides, providing exemplary quantitative data, detailed experimental protocols for representative synthetic transformations, and visualizations of key chemical pathways.

Application in Herbicide Synthesis

Fluorinated pyridine derivatives are crucial intermediates in the synthesis of various herbicides. For instance, 3-Fluoro-4-methylpyridine is noted for its contribution to the formulation of effective herbicides.[4][5] While specific commercial herbicides derived directly from this molecule are not prominently documented in public literature, the broader class of fluorinated picolinates demonstrates potent herbicidal activity. These compounds often act as synthetic auxins, leading to uncontrolled growth and eventual death of broadleaf weeds.

Quantitative Data: Herbicidal Activity of Picolinic Acid Derivatives

The following table summarizes the herbicidal activity of representative picolinic acid derivatives, showcasing the potency that can be achieved with this class of compounds. It is important to note that these compounds are structurally related to potential derivatives of this compound.

| Compound ID | Target Weed Species | Application Rate (g a.i./ha) | Growth Inhibition (%) | Reference |

| V-2 | Amaranthus retroflexus | 250 | 100 | [7] |

| Compound 7a | Dicotyledonous weeds (post-emergence) | 18.75 | Good activity | [8] |

| Picloram | Brassica napus (root growth) | 250 µM | >80 | [7] |

| Florpyrauxifen | Brassica napus (root growth) | 250 µM | >80 | [7] |

Experimental Protocol: Synthesis of a Phenyl-Pyridine Herbicide Intermediate

This protocol describes a general method for the coupling of a substituted pyridine with a phenyl boronic acid, a common step in the synthesis of phenyl-pyridine-based herbicides. This can be adapted for this compound.

Reaction: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2-phenylpyridine derivative, a common core structure in some herbicides.

Materials:

-

2,3-dichloro-5-trifluoromethylpyridine

-

4-hydroxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a round-bottom flask, add 2,3-dichloro-5-trifluoromethylpyridine (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-hydroxyphenyl)-3-chloro-5-trifluoromethylpyridine.[2]

Diagram of Synthetic Workflow:

Caption: Suzuki-Miyaura coupling for herbicide intermediate synthesis.

Application in Insecticide Synthesis

Fluorinated pyridines are integral to the structure of several modern insecticides. The trifluoromethyl group, in particular, is a common feature in potent insecticidal molecules.[9][10] While direct evidence for this compound's use is scarce, its structural motifs are present in various insecticidal compounds. These compounds often target the insect's nervous system.

Quantitative Data: Insecticidal Activity of Pyridine Derivatives

The following table presents the insecticidal efficacy of novel trifluoromethyl pyridine derivatives against common agricultural pests, illustrating the potential for developing potent insecticides from this class of compounds.

| Compound ID | Target Pest | LC₅₀ (mg/L) | Reference Compound | LC₅₀ (mg/L) | Reference |

| E18 | Mythimna separata | 38.5 | Avermectin | 29.6 | [11] |

| E27 | Mythimna separata | 30.8 | Avermectin | 29.6 | [11] |

| Compound 8 | Aphis craccivora | 0.399 | Acetamiprid | 0.267 | [12] |

Experimental Protocol: Synthesis of an Insecticidal Amide

This protocol outlines the synthesis of an amide, a common functional group in many modern insecticides, from a carboxylic acid intermediate derived from a fluorinated pyridine.

Reaction: Amide Coupling